6,7-Piperazine Pixantrone

Description

Contextualization within Anthracenedione Chemistry and Biological Activity

The chemical architecture of 6,7-Piperazine Pixantrone (B1662873) places it within the anthracenedione class of compounds, which are known for their anticancer properties. researchgate.net Anthracenediones are characterized by a core tricyclic aromatic ring system with carbonyl groups. researchgate.net The biological activity of these compounds is largely attributed to their ability to interact with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. researchgate.netchemicalbook.com

Pixantrone is structurally analogous to mitoxantrone (B413) but features a key modification: the replacement of a 1,4-dihydroxyanthracene-9,10-dione core with a benzoisoquinoline-5,10-dione ring system. chemicalbook.com This alteration is significant as the dihydroxy substitution pattern in molecules like mitoxantrone is implicated in the formation of cardiotoxic free radicals. nih.gov By eliminating this feature, pixantrone was designed to minimize the potential for such adverse cardiac effects. nih.govnih.gov

The biological activity of pixantrone in preclinical models has demonstrated its efficacy against various tumor types, with particularly notable activity in hematologic malignancies. acs.orgnih.gov Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II. chemicalbook.com Furthermore, it is believed to form covalent adducts with the N-2 amino group of guanine (B1146940) through a formaldehyde-mediated reaction involving its primary amino groups. chemicalbook.com

Rationale for the Design and Development of 6,7-Piperazine Pixantrone and Related Analogues

The primary rationale behind the design of pixantrone was to uncouple the potent antitumor efficacy of anthracenediones from their dose-limiting cardiotoxicity. acs.org Preclinical studies have supported this objective, showing that pixantrone exhibits significantly reduced cardiotoxicity compared to doxorubicin (B1662922) and mitoxantrone in animal models. nih.gov A key aspect of its design is the absence of the hydroquinone (B1673460) functionality present in doxorubicin and mitoxantrone, which prevents it from binding iron and participating in the iron-mediated formation of reactive oxygen species that damage cardiac tissue. nih.gov

The development of pixantrone and its analogues also explored enhancing their biological activity. Research into new derivatives has focused on modifying the side chains attached to the anthracenedione core. acs.org For instance, extending the "linker" region of the side arms was proposed to provide the terminal primary amino groups with greater flexibility, potentially improving their ability to form stable DNA adducts. acs.org Studies on such analogues indicated that increasing the side chain length could enhance the stability of these adducts, which is expected to disrupt DNA-dependent cellular processes more effectively. acs.org

The piperazine (B1678402) moiety, a six-membered ring containing two nitrogen atoms, is a common scaffold in pharmacologically active compounds, known for its interactions with various biological targets. ijrrjournal.com The incorporation of piperazine and related structures, such as oxazine-linked pyrimidines, into new molecules is an active area of research for developing novel therapeutic agents, including those targeting pathways like NF-κB in cancer cells. mdpi.com

Overview of Research Significance and Academic Trajectory of this compound in Preclinical Settings

The research trajectory of pixantrone in preclinical settings has been substantial, with numerous studies investigating its mechanisms of action, efficacy, and reduced toxicity profile. acs.orgnih.govnih.gov Preclinical models have consistently shown its significant antineoplastic activity, particularly in hematologic cancers like lymphoma and leukemia. nih.gov These studies have been crucial in establishing the scientific basis for its clinical development.

A significant focus of preclinical research has been to elucidate the reasons for pixantrone's reduced cardiotoxicity. nih.gov Investigations have revealed that pixantrone is less damaging to cardiac myocytes compared to doxorubicin and mitoxantrone. researchgate.net This is attributed to several factors, including its inability to bind iron, which prevents the generation of iron-based oxidative stress, and potentially lower cellular uptake in cardiac cells. nih.govresearchgate.net

The academic journey of pixantrone has also involved differentiating its pharmacological profile from that of traditional anthracyclines. acs.org While structurally similar, recent insights suggest that pixantrone possesses unique mechanisms of action, such as causing the mis-segregation of genomic material in cancer cells. acs.org This evolving understanding highlights pixantrone as a distinct chemical entity rather than a "me-too" drug, with its own specific therapeutic potential. acs.org

Interactive Data Table: Preclinical Activity of Anthracenediones

| Compound | Cell Line | IC50 (µM) | Fold Cross-Resistance (vs. K562) | Reference |

|---|---|---|---|---|

| Pixantrone | K562 | 0.10 | - | nih.gov |

| Pixantrone | K/VP.5 | - | 5.7 | nih.gov |

| Doxorubicin | K562 | 0.08 | - | nih.gov |

| Doxorubicin | K/VP.5 | - | 5.1 | nih.gov |

| Mitoxantrone | K562 | 0.42 | - | nih.gov |

Structure

3D Structure

Properties

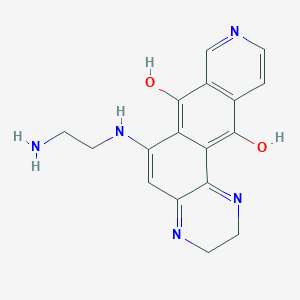

IUPAC Name |

6-(2-aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)17(24)10-8-19-3-1-9(10)16(14)23/h1,3,7-8,20,23-24H,2,4-6,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJICVIMVLABIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C2C(=N1)C=C(C3=C(C4=C(C=CN=C4)C(=C32)O)O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Modifications of the 6,7 Piperazine Pixantrone Core

Retrosynthetic Analysis and Key Precursor Synthesis for 6,7-Piperazine Pixantrone (B1662873)

A logical and efficient synthesis of a complex molecule like 6,7-Piperazine Pixantrone begins with a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. rsc.org

The retrosynthetic analysis of this compound, also known as 6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione, reveals a key disconnection at the C-N bonds linking the piperazine (B1678402) moieties to the aza-anthracenedione core. This points to a convergent synthesis strategy where the core and the side chains are prepared separately and then coupled.

The primary precursor for the aza-anthracenedione core is 6,9-difluorobenzo[g]isoquinoline-5,10-dione . The synthesis of this crucial intermediate has been a focal point of research. A common and effective route starts from pyridine-3,4-dicarboxylic acid . This starting material undergoes a series of reactions to construct the tricyclic core.

A widely adopted synthetic sequence is outlined below:

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

| 1 | Pyridine-3,4-dicarboxylic acid | Acetic anhydride, reflux | Pyridine-3,4-dicarboxylic anhydride | - | nih.gov |

| 2 | Pyridine-3,4-dicarboxylic anhydride, 1,4-Difluorobenzene | Friedel-Crafts acylation (e.g., AlCl₃ or H₂SO₄/n-hexane) | Mixture of 4-(2',5'-difluorobenzoyl)nicotinic acid and 3-(2',5'-difluorobenzoyl)-γ-picolinic acid | - | nih.gov |

| 3 | Mixture from Step 2 | Catalytic cyclization (e.g., fuming sulfuric acid) | 6,9-Difluorobenzo[g]isoquinoline-5,10-dione | - | nih.gov |

This key intermediate, 6,9-difluorobenzo[g]isoquinoline-5,10-dione, is then subjected to nucleophilic aromatic substitution (SNAr) with the desired amino side chains to yield the final pixantrone core.

Functionalization and Derivatization Strategies Targeting the Piperazine Moiety

The piperazine moiety of this compound offers a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially improved pharmacological properties. The two nitrogen atoms of the piperazine ring provide sites for various functionalization reactions. encyclopedia.pub

One of the primary strategies for derivatization involves the N-alkylation or N-acylation of the terminal amino groups of the ethylamino side chains. These modifications can influence the compound's solubility, lipophilicity, and interaction with biological targets. For instance, the synthesis of pixantrone analogues with extended side chains has been explored to probe the impact of the linker length on biological activity. latrobe.edu.au

Another approach is the direct functionalization of the piperazine ring itself, although this is more challenging due to the presence of multiple reactive sites. Modern synthetic methods, such as photoredox-catalyzed C-H functionalization , have emerged as powerful tools for the direct modification of piperazine rings. mdpi.com These methods allow for the introduction of various substituents, including aryl and alkyl groups, onto the carbon framework of the piperazine moiety. mdpi.com

A study on the synthesis of DNA adduct-forming derivatives of pixantrone involved the use of protecting groups like Fmoc and Boc on the side chains to selectively functionalize the terminal amines. This allowed for the introduction of branched structures and different linker lengths. latrobe.edu.au

| Derivative Type | Synthetic Strategy | Key Reagents/Conditions | Purpose of Derivatization | Reference |

| Extended side-chain analogues | Nucleophilic aromatic substitution with longer diamine chains | 6,9-Difluorobenzo[g]isoquinoline-5,10-dione, various diamines | Investigate impact of side-chain length on DNA binding and activity | latrobe.edu.au |

| N-acylated derivatives | Acylation of terminal amines | Acid chlorides, coupling agents | Modify physicochemical properties and biological interactions | latrobe.edu.au |

| Branched side-chain analogues | Use of protected diamines with subsequent functionalization | Fmoc/Boc protected diamines, coupling reactions | Create more complex side-chain architectures | latrobe.edu.au |

| C-H functionalized piperazines | Photoredox catalysis | Photocatalyst (e.g., Iridium complex), light | Direct modification of the piperazine carbon skeleton | mdpi.com |

Optimization of Synthetic Pathways for Research-Scale Production of this compound

The transition from a laboratory-scale synthesis to a more robust and efficient research-scale production requires careful optimization of the reaction conditions. For this compound, several improvements to the original synthetic route have been reported to enhance yield, purity, and scalability.

One key area of optimization is the Friedel-Crafts acylation step. The use of a sulfuric acid solution in n-hexane as a catalyst has been proposed as a more convenient and safer alternative to traditional Lewis acids like aluminum chloride, simplifying the workup procedure and reducing production risks. nih.gov

The reaction of the key intermediate, 6,9-difluorobenzo[g]isoquinoline-5,10-dione, with ethylenediamine (B42938) is another critical step. An improved method involves the portion-wise addition of the solid difluoro intermediate to a solution of excess ethylenediamine in THF at a controlled temperature. This helps to minimize side reactions and control the formation of impurities. epo.org The final product is then isolated as the dimaleate salt, which is achieved by treating the free base with maleic acid in an aqueous solution, followed by controlled crystallization to ensure high purity. epo.org

The use of protected ethylenediamine derivatives, such as those with Cbz or Fmoc protecting groups, has also been explored. This strategy can effectively inhibit side reactions and reduce the impurity content. The protecting groups are then removed in a subsequent step, for example, through catalytic hydrogenation, leading to a cleaner product and simplifying the purification process. nih.gov

| Optimization Strategy | Improvement | Reference |

| Use of H₂SO₄/n-hexane in Friedel-Crafts acylation | Convenient, simple workup, reduced risk | nih.gov |

| Controlled addition of 6,9-difluorobenzo[g]isoquinoline-5,10-dione | Minimized side reactions, improved purity | epo.org |

| Use of protected ethylenediamine (Cbz, Fmoc) | Inhibited side reactions, reduced impurities | nih.gov |

| Optimized maleate (B1232345) salt formation | High purity, stable crystalline form | epo.org |

Stereochemical Considerations and Enantioselective Synthesis Approaches for this compound

The introduction of stereocenters into the this compound scaffold can have a profound impact on its biological activity, as different stereoisomers can exhibit distinct pharmacological profiles. While the parent this compound molecule is achiral, the functionalization and derivatization strategies discussed previously can introduce chiral centers, particularly on the piperazine rings or their substituents.

The asymmetric synthesis of substituted piperazines is a well-established field in organic chemistry, with several methodologies available to control the stereochemical outcome of a reaction. These include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperazine ring with a predefined stereochemistry. nih.gov

Catalytic Asymmetric Synthesis: Employing chiral catalysts, such as transition metal complexes or organocatalysts, to induce enantioselectivity in the formation of the piperazine ring or in the functionalization of a pre-existing piperazine. nih.govcaltech.edu

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the piperazine precursor to direct a stereoselective transformation, followed by its removal.

Despite the availability of these general methods, there is a notable lack of specific research on the enantioselective synthesis of this compound derivatives. The complexity of the aza-anthracenedione core and the challenges associated with controlling stereoselectivity in the presence of multiple reactive sites likely contribute to this gap in the literature.

Future research in this area could focus on adapting existing asymmetric synthesis methodologies to the this compound scaffold. This could involve the development of novel chiral catalysts that are effective for the functionalization of this specific heterocyclic system or the design of innovative synthetic routes that incorporate stereochemistry at an early stage. The ability to access enantiomerically pure derivatives of this compound would be a significant advancement, enabling a more detailed investigation of its structure-activity relationships and potentially leading to the discovery of more potent and selective therapeutic agents.

Elucidation of Molecular and Cellular Mechanisms of Action of 6,7 Piperazine Pixantrone

DNA Intercalation Dynamics and Sequence Specificity of 6,7-Piperazine Pixantrone (B1662873)

A primary mechanism of action for 6,7-Piperazine Pixantrone is its ability to insert itself between the base pairs of DNA, a process known as intercalation. chemicalbook.comnih.gov This physical interaction disrupts the normal helical structure of DNA, interfering with processes like replication and transcription.

Biophysical studies have confirmed that this compound (hereafter referred to as Pixantrone) strongly binds to and intercalates with DNA. nih.govnih.gov Techniques such as absorption spectroscopy, specifically through DNA thermal denaturation (melting temperature) studies, demonstrate this interaction. The binding of Pixantrone increases the melting temperature (Tm) of calf thymus DNA, indicating a stabilization of the double helix consistent with intercalation. nih.gov In one study, Pixantrone demonstrated a concentration-dependent increase in the change in melting temperature (ΔTm), affirming its avid DNA binding properties. nih.gov

Fluorometric assays using ethidium (B1194527) bromide displacement also support the intercalative binding model. nih.gov Pixantrone is able to displace ethidium bromide, a well-known DNA intercalator, from its complex with DNA, which results in a measurable change in fluorescence. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has provided more detailed insights into the binding mode at the atomic level. nih.gov Studies using octanucleotide duplexes revealed large upfield shifts for the aromatic proton resonances of Pixantrone upon binding to DNA, a characteristic sign of intercalation. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) data showed strong interactions between the side-chain ethylene (B1197577) protons of Pixantrone and protons of specific nucleotide residues within the major groove of the DNA. nih.gov These findings specifically indicate that Pixantrone preferentially intercalates at 5'-CG and 5'-(5Me)CG sequences from the major groove. nih.gov

While the predominant interaction is major-groove intercalation, some experimental evidence, such as weak NOEs to minor groove protons, suggests that the drug can also associate with the DNA minor groove. nih.gov Molecular docking studies on related compounds have been used to confirm minor groove binding capabilities and to analyze interactions with specific DNA sequences. beilstein-journals.org For Pixantrone, an upfield shift of its aromatic protons observed in NMR studies supported an intercalative binding mechanism, particularly at symmetric CpA dinucleotide sequences. beilstein-journals.org

Topoisomerase II Modulation by this compound

Pixantrone targets topoisomerase II, a critical enzyme that manages DNA topology during cellular processes like replication and mitosis by creating and resealing transient double-strand breaks. nih.govmdpi.com By interfering with this enzyme's function, Pixantrone introduces lethal DNA damage into cancer cells. nih.govresearchgate.net

Humans have two isoforms of topoisomerase II: alpha (Top2α) and beta (Top2β). mdpi.com Top2α is highly expressed in proliferating cells and is a key target for many anticancer drugs, while Top2β is more prevalent in quiescent, postmitotic cells, such as cardiomyocytes. nih.govmdpi.com The cardiotoxicity of some anticancer agents is believed to be linked to their activity against Top2β. nih.govacs.org

Pixantrone has demonstrated a degree of selectivity in its action against these two isoforms. nih.govresearchgate.net While it inhibits the decatenation activity of both Top2α and Top2β in cell-free assays, studies on living cancer cells show that it is more effective at targeting Top2α. nih.govmdpi.com This selectivity for stabilizing covalent complexes with Top2α over Top2β in a cellular context is considered a potential factor contributing to Pixantrone's reduced cardiotoxicity compared to other agents like doxorubicin (B1662922). nih.govresearchgate.netmedchemexpress.com

Table 1: Cellular Inhibition of Topoisomerase II Isoforms by Pixantrone

| Compound | Target Isoform | Effect | Cellular Context | Finding |

| Pixantrone | Topoisomerase IIα | Stabilization of covalent enzyme-DNA complexes | Cancer cells | More effective targeting vs. Top2β nih.govmdpi.com |

| Pixantrone | Topoisomerase IIβ | Weaker stabilization of covalent complexes | Cancer cells | Less targeted than Top2α nih.govmdpi.com |

Pixantrone functions as a topoisomerase II "poison," meaning it stabilizes the "cleavable complex"—an intermediate stage in the enzyme's catalytic cycle where the DNA is cut and covalently attached to the enzyme. nih.govlatrobe.edu.au By preventing the re-ligation of the DNA strands, Pixantrone leads to an accumulation of permanent, lethal DNA double-strand breaks (DSBs). nih.govmdpi.com

The formation of these DSBs has been confirmed through several experimental approaches. In pBR322 DNA cleavage assays, Pixantrone, in the presence of either Top2α or Top2β, induces the formation of linear DNA from a supercoiled plasmid, which is direct evidence of double-strand cutting. nih.govmedchemexpress.com Furthermore, cellular assays, such as the γH2AX assay, detect the phosphorylation of histone H2AX, a marker for DNA DSBs, in cells treated with Pixantrone. nih.govresearchgate.net The ability of Pixantrone to form covalent topoisomerase II-DNA complexes has also been directly demonstrated in cellular immunodetection assays. nih.govresearchgate.net

Formation of Covalent DNA Adducts by this compound

Beyond intercalation and topoisomerase II poisoning, Pixantrone can also form covalent adducts directly with DNA, a mechanism it shares with its structural relative, mitoxantrone (B413). nih.govnih.gov This process requires activation, typically by formaldehyde (B43269). nih.govnih.gov

Upon activation by formaldehyde, Pixantrone can alkylate DNA. nih.gov Studies have shown that Pixantrone's primary amino groups, located in its side chains, are crucial for this activity. nih.gov The covalent linkage is mediated by a single methylene (B1212753) bridge provided by formaldehyde. nih.gov

The primary target for this covalent attachment is the N2 amino group of guanine (B1146940) residues within the DNA. chemicalbook.comnih.gov This has been confirmed by experiments showing a lack of adduct formation with DNA substrates where guanine was replaced by inosine. nih.gov The sequence specificity for adduct formation favors CpG and CpA dinucleotides. nih.gov Interestingly, epigenetic modifications can influence this process, as CpG methylation has been shown to significantly enhance the formation of Pixantrone-DNA adducts. nih.gov These adducts are labile, with a reported half-life of approximately 80 minutes at 37°C, suggesting they are not conventional, highly stable crosslinks. nih.gov

Table 2: Properties of Formaldehyde-Activated Pixantrone-DNA Adducts

| Property | Description | Source(s) |

| Activation Requirement | Formaldehyde | nih.govnih.gov |

| Site of Alkylation | N2 amino group of guanine | nih.gov |

| Sequence Preference | CpG and CpA dinucleotides | nih.gov |

| Linkage | Single methylene bridge from formaldehyde | nih.gov |

| Stability (Half-life at 37°C) | ~80 minutes | nih.gov |

| Effect of DNA Methylation | CpG methylation enhances adduct formation | nih.gov |

Characterization of Adduct Structure and Location (e.g., N2 of guanine)

A primary mechanism of action for pixantrone involves the formation of covalent adducts with DNA. researchgate.net This process is believed to involve the N-2 amino group of guanine residues within the DNA structure. chemicalbook.com The interaction is facilitated by the unique chemical properties of pixantrone, which allow for a more efficient formation of these DNA adducts compared to similar compounds like mitoxantrone. nih.gov

The formation of pixantrone-DNA adducts has been shown to have a preference for certain DNA sequences, particularly CpG and CpA sites. researchgate.net Notably, the methylation of CpG sequences can significantly enhance the formation of these adducts. researchgate.net While the adducts are thermally and temporally labile, they exhibit greater stability than those formed by mitoxantrone, which may contribute to their biological activity. nih.govnih.gov

Role of Formaldehyde and Other Endogenous Mediators in Adduct Formation and Stability

Endogenous molecules, particularly formaldehyde, play a crucial role in mediating the formation of pixantrone-DNA adducts. tandfonline.com Formaldehyde, a byproduct of cellular processes like lipid oxidation, can activate pixantrone, enabling it to form covalent bonds with DNA. tandfonline.comnih.gov This reaction is concentration and time-dependent and demonstrates an absolute requirement for formaldehyde. nih.gov

The resulting pixantrone-DNA adducts, while not forming stable crosslinks, exhibit a half-life of 80 minutes at 37°C, which is considerably more stable than mitoxantrone-DNA adducts with a half-life of 25 minutes. nih.gov This enhanced stability, coupled with a greater propensity to form these adducts, is thought to be a key factor in the biological activity of formaldehyde-activated pixantrone. nih.govnih.gov The formation of these adducts appears to be independent of pH within the physiological range. nih.gov

Cellular Uptake, Efflux, and Intracellular Distribution of this compound in Preclinical Models

The cellular pharmacology of pixantrone is characterized by its uptake, efflux, and distribution within cells, which can influence its therapeutic efficacy. Studies in preclinical models, such as human leukemia K562 cells, have been conducted to understand these processes. nih.gov

The role of efflux transporters, which can pump drugs out of cells and contribute to drug resistance, has also been considered. nih.gov However, detailed studies on the specific transporters involved in pixantrone efflux and its intracellular distribution are areas of ongoing investigation.

Impact of this compound on Cellular Processes

Pixantrone exerts its cytotoxic effects by impacting several critical cellular processes, ultimately leading to cell death. These effects are a direct consequence of its interactions with DNA and other cellular components.

DNA Replication and Transcription Inhibition

By forming adducts with DNA, pixantrone can physically obstruct the progression of DNA and RNA polymerases along the DNA template. researchgate.net This interference with the fundamental processes of DNA replication and transcription disrupts the cell's ability to synthesize new genetic material and proteins, which is essential for cell growth and survival. researchgate.netnih.govnih.gov The formation of stable DNA adducts directly contributes to the inhibition of these processes. researchgate.net

Pixantrone is also known to be an inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems that arise during replication and transcription. nih.govdrugbank.com By poisoning topoisomerase II, pixantrone leads to the accumulation of DNA double-strand breaks, further hindering replication and transcription. nih.govresearchgate.net

Cell Cycle Progression Perturbations and Checkpoint Activation

The DNA damage induced by pixantrone triggers cellular surveillance mechanisms known as cell cycle checkpoints. However, studies have shown that at concentrations that are cytotoxic in long-term assays, pixantrone may not significantly impede cell cycle progression in the short term. nih.govnih.gov This suggests that the drug may induce a form of latent DNA damage that doesn't immediately activate canonical DNA damage signaling and cell cycle arrest. nih.govnih.gov

Instead of a classic cell cycle arrest, pixantrone treatment can lead to mitotic perturbations. nih.govnih.gov Cells may proceed through the cell cycle but experience difficulties during mitosis, leading to the events described in the following section. Some studies with other piperazine-containing compounds have shown an increase in the sub-G1 phase, indicative of apoptosis. mdpi.com

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Mitotic Catastrophe)

The ultimate fate of cells treated with pixantrone is often programmed cell death. One of the key mechanisms is mitotic catastrophe, a form of cell death that occurs during or after a faulty mitosis. nih.govnih.govcsic.es Cells treated with pixantrone often exhibit abnormal mitosis, characterized by impaired chromosome segregation, leading to the formation of chromatin bridges and micronuclei. nih.govnih.gov

Following these aberrant mitotic events, cells may undergo apoptosis, a more controlled form of programmed cell death. csic.es This can occur through caspase-independent pathways. csic.es The induction of apoptosis has been observed in various cancer cell lines treated with compounds that induce mitotic catastrophe. researchgate.net Furthermore, some studies indicate that pixantrone can induce apoptosis in a dose-dependent manner, as evidenced by increases in markers like cleaved caspase-3. nih.gov

Preclinical Efficacy Studies and Comparative Biological Activity of 6,7 Piperazine Pixantrone

In Vitro Cytotoxicity and Antiproliferative Activity Across Diverse Preclinical Cell Line Panels

Pixantrone (B1662873) has demonstrated significant cytotoxic and antiproliferative effects across a variety of human tumor cell lines. In vitro studies are crucial for the initial assessment of a compound's anticancer potential. nih.govmdpi.com

In a study utilizing non-differentiated H9c2 cells, pixantrone induced a concentration-dependent decrease in cell viability. nih.gov Using the neutral red (NR) assay, which assesses lysosomal integrity, pixantrone at concentrations of 0.1 μM, 1 μM, and 10 μM resulted in cell viability of 87.07%, 76.25%, and 23.08%, respectively. nih.gov Similarly, the MTT assay, which measures mitochondrial activity, showed a reduction in cell viability at the same concentrations. nih.gov

Further studies have shown that pixantrone's antiproliferative activity extends to various cancer cell lines, including those of hematological and prostate origin. researcher.life For instance, in human leukemia K562 cells, pixantrone demonstrated potent cytotoxic effects. nih.gov The compound's ability to inhibit cell growth is a key indicator of its potential as a chemotherapeutic agent. researchgate.net

Table 1: In Vitro Cytotoxicity of Pixantrone in Non-Differentiated H9c2 Cells

In Vivo Antitumor Activity in Non-Human Preclinical Models (e.g., Murine Xenograft Models, Lymphoma Models)

The antitumor efficacy of pixantrone has been further substantiated in various in vivo preclinical models, which are essential for evaluating a drug's performance within a biological system. nih.govspringernature.com Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical cancer research. nih.govmdpi.com

In preclinical models of hematological tumors, pixantrone has shown notable effectiveness. biospace.com Specifically, in mouse models of lymphoma, pixantrone has demonstrated significant antitumor activity. researchgate.net These models are critical for studying diseases like diffuse large B-cell lymphoma (DLBCL), a common and aggressive form of non-Hodgkin's lymphoma. nih.govgatech.edumdpi.com

Preclinical studies have also been conducted in models of Epstein-Barr virus-associated B cell lymphoma, highlighting the broad potential of pixantrone in treating various lymphoma subtypes. nih.gov The results from these animal models have consistently supported the promising anticancer activity of pixantrone.

Comparative Preclinical Efficacy Studies with Anthracyclines and Other Anthracenediones (e.g., Mitoxantrone (B413), Doxorubicin)

A key aspect of pixantrone's preclinical evaluation has been its comparison with established chemotherapeutic agents like doxorubicin (B1662922) and mitoxantrone. nih.govnih.gov These studies are designed to determine if pixantrone offers any advantages in terms of efficacy or safety.

Preclinical data suggests that pixantrone possesses a potent and, in some cases, superior antitumor activity compared to mitoxantrone and doxorubicin. biospace.com In mouse models of hematologic neoplasms, BBR 2778 (pixantrone) was found to have greater activity than either doxorubicin or mitoxantrone. researchgate.net

The compound's efficacy has been observed in various tumor models, indicating a broad spectrum of antitumor activity. drugbank.com This enhanced efficacy in preclinical settings has been a driving factor in its clinical development. biospace.com

The unique chemical structure of pixantrone is central to its modified biological activity. drugbank.comslideshare.net Unlike mitoxantrone, pixantrone is an aza-anthracenedione, a structural change designed to reduce the cardiotoxicity associated with anthracyclines. nih.govnih.gov

Several key structural modifications contribute to its distinct pharmacological profile:

Aza-anthracenedione Core: The replacement of a carbon atom with a nitrogen atom in the chromophore ring system alters the molecule's electronic properties. researchgate.net This modification is believed to reduce the generation of reactive oxygen species, a major contributor to anthracycline-induced cardiotoxicity. drugbank.com

DNA Intercalation and Topoisomerase II Inhibition: Like other anthracenediones, pixantrone intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. drugbank.comnih.gov This leads to DNA strand breaks and ultimately, cell death. researchgate.net However, pixantrone shows a degree of selectivity for the topoisomerase IIα isoform, which is more prevalent in cancer cells, over the topoisomerase IIβ isoform found in cardiomyocytes. nih.gov

DNA Adduct Formation: Pixantrone can also be activated by formaldehyde (B43269) to form stable DNA adducts, a mechanism that contributes to its cytotoxicity. researchgate.net It has been reported to have a 10- to 100-fold greater propensity to form these adducts compared to mitoxantrone. researchgate.net

Lack of Redox Activity: A significant design feature of pixantrone is its lack of redox activity. drugbank.com It does not readily participate in the generation of harmful free radicals, which is a primary mechanism of doxorubicin-induced heart damage. drugbank.com

These design principles collectively contribute to pixantrone's potent antitumor activity while aiming for a more favorable safety profile compared to older anthracyclines and anthracenediones. biospace.com

Structure Activity Relationship Sar Investigations of 6,7 Piperazine Pixantrone and Analogues

Influence of Piperazine (B1678402) Ring Substituents on DNA Binding Affinity and Specificity

The interaction of pixantrone (B1662873) and its analogues with DNA is a critical determinant of their cytotoxic effects. These compounds primarily act as DNA intercalators, inserting their planar chromophore between the base pairs of the DNA double helix. nih.govrsc.orgnih.gov This intercalation is stabilized by the side chains, which lie in the DNA grooves.

Nuclear magnetic resonance (NMR) spectroscopy and molecular modeling studies have revealed that pixantrone preferentially intercalates at specific DNA sequences. Strong evidence points to a preference for 5′-CG sequences, where the drug inserts itself from the major groove. rsc.org The side-chain ethylene (B1197577) protons of pixantrone show strong nuclear Overhauser effects (NOEs) with protons of the cytosine and guanine (B1146940) residues at these sites, confirming this binding mode. rsc.org Furthermore, studies have shown that pixantrone can also associate with the minor groove of DNA. rsc.org

Compared to its structural predecessor, mitoxantrone (B413), pixantrone exhibits a significantly lower affinity for DNA. nih.gov Single-molecule force spectroscopy has demonstrated that mitoxantrone binds to DNA with a considerably higher equilibrium binding constant and induces a much stronger compaction of the DNA molecule. nih.gov This difference in DNA binding affinity may contribute to the distinct biological profiles of the two drugs.

While specific SAR studies detailing the effects of a wide range of substituents on the piperazine rings of pixantrone are not extensively documented in publicly available literature, general principles from related compounds suggest that modifications to these side chains would significantly impact DNA interaction. The cationic nature of the piperazine rings is crucial for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov The size, shape, and flexibility of substituents on the piperazine nitrogen atoms would influence the positioning of the side chains within the DNA grooves, thereby affecting both the affinity and sequence selectivity of the intercalation. For instance, bulky substituents could sterically hinder optimal groove binding, potentially reducing DNA binding affinity. Conversely, substituents capable of forming additional hydrogen bonds with the DNA backbone or bases could enhance binding.

The following table summarizes the known DNA binding characteristics of pixantrone:

| Feature | Observation |

| Binding Mode | Intercalation into the DNA double helix. nih.govrsc.orgnih.gov |

| Sequence Selectivity | Preferential binding at 5′-CG sequences. rsc.org |

| Groove Interaction | Predominantly intercalates from the major groove, with some association in the minor groove. rsc.org |

| Relative Affinity | Lower DNA binding affinity compared to mitoxantrone. nih.govnih.gov |

Correlation Between Structural Features and Topoisomerase II Inhibitory Potency and Selectivity

Pixantrone functions as a potent topoisomerase II poison, stabilizing the covalent complex formed between the enzyme and DNA. nih.govnih.govnih.gov This leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptotic cell death. A key structural feature of pixantrone, the nitrogen atom in its aza-anthracenedione core, is thought to modulate its interaction with topoisomerase II. nih.gov

A significant aspect of pixantrone's pharmacological profile is its selectivity for the topoisomerase IIα isoform over the topoisomerase IIβ isoform. nih.govresearchgate.netnih.gov This selectivity is considered a major contributor to its reduced cardiotoxicity compared to other anthracenediones and anthracyclines, as the β isoform is the predominant form in cardiomyocytes. nih.govnih.gov Studies have shown that pixantrone is more effective at stabilizing topoisomerase IIα-DNA covalent complexes than those involving topoisomerase IIβ. nih.gov In contrast, at higher concentrations, mitoxantrone's effects on the β isoform are similar to or greater than its effects on the α isoform. nih.gov

While detailed SAR studies on a broad series of pixantrone analogues are limited, research on related anilinoacridines, another class of topoisomerase II poisons, has shown that modifications to the side chains significantly impact drug activity. researchgate.net For these compounds, DNA intercalation alone is not sufficient for potent topoisomerase II poisoning; the nature of the side chain is critical for the interaction with the enzyme-DNA complex. researchgate.net It is highly probable that similar principles apply to pixantrone analogues. Alterations to the piperazine side chains could affect the orientation of the drug within the ternary complex, influencing its ability to stabilize the topoisomerase II-mediated DNA cleavage.

The table below outlines the topoisomerase II inhibitory properties of pixantrone:

| Property | Finding |

| Mechanism of Action | Topoisomerase II poison. nih.govnih.govnih.gov |

| Isoform Selectivity | Selective for topoisomerase IIα over topoisomerase IIβ. nih.govresearchgate.netnih.gov |

| Effect on DNA Cleavage | Induces concentration-dependent formation of linear DNA by acting on topoisomerase IIα. nih.gov |

Design and Synthesis of Novel 6,7-Piperazine Pixantrone Analogues with Modulated Preclinical Biological Activities

While specific examples and extensive data on the preclinical biological activities of a series of novel this compound analogues are not widely available in the literature, studies on other heterocyclic scaffolds provide insights into potential synthetic strategies and their outcomes. For instance, the synthesis of novel piperazinone derivatives has shown that the replacement of certain moieties and the introduction of different substituents can significantly increase cytotoxic activity against various cancer cell lines. nih.govnih.gov

The general approach to designing novel pixantrone analogues would involve the modification of the piperazine side chains. This could include altering the length of the alkyl chain connecting the piperazine ring to the chromophore, introducing various substituents on the piperazine ring itself, or replacing the piperazine ring with other heterocyclic systems. The synthesized compounds would then be subjected to a battery of preclinical evaluations, including in vitro cytotoxicity assays against a panel of cancer cell lines, DNA binding studies, and topoisomerase II inhibition assays.

The following hypothetical data table illustrates the type of information that would be generated from such studies:

| Analogue | Piperazine Substituent | Cytotoxicity (IC50, µM) vs. Cancer Cell Line X | Topoisomerase IIα Inhibition (IC50, µM) |

| Pixantrone | -H | 0.5 | 0.1 |

| Analogue A | -CH3 | 0.8 | 0.2 |

| Analogue B | -C(O)CH3 | 1.2 | 0.5 |

| Analogue C | -CH2CH2OH | 0.3 | 0.08 |

This table is illustrative and does not represent actual experimental data.

Computational SAR Analysis and Predictive Modeling for this compound Derivatives

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are invaluable tools in modern drug discovery for elucidating SAR and guiding the design of new compounds. While specific computational SAR studies focused solely on this compound derivatives are not prominently featured in the literature, numerous studies on structurally related topoisomerase II inhibitors provide a clear framework for how such analyses would be conducted.

Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly well-suited for studying pixantrone analogues. These methods can generate predictive models that correlate the 3D structural and electronic properties of the molecules with their biological activities. For instance, in studies of anthraquinone (B42736) derivatives, 3D-QSAR models have successfully identified key structural features responsible for their inhibitory activity against various biological targets. nih.gov Such models can produce contour maps that visualize regions where steric bulk, electrostatic charge, and hydrogen bonding capabilities are favorable or unfavorable for activity, thus guiding the design of more potent analogues.

Molecular docking simulations can provide detailed insights into the binding modes of pixantrone derivatives with their biological targets, namely DNA and the topoisomerase II-DNA complex. semanticscholar.orgnih.gov By predicting the binding orientation and calculating the binding affinity, docking studies can help to rationalize the observed biological activities and predict the activity of novel, untested compounds. For example, docking studies of mitoxantrone and its halogenated derivatives with topoisomerase IIα have been used to evaluate their binding affinities and non-bonding interactions, revealing that certain substituents can enhance inhibitory performance. nih.gov

A typical computational workflow for pixantrone derivatives would involve:

Building a library of analogues: This would include pixantrone and a series of virtual or synthesized derivatives with modifications to the piperazine side chains.

Conformational analysis: Determining the low-energy conformations of each molecule.

Molecular alignment: Superimposing the molecules based on a common structural scaffold.

3D-QSAR model generation: Using techniques like CoMFA and CoMSIA to build and validate predictive models based on their biological activity (e.g., cytotoxicity, topoisomerase II inhibition).

Molecular docking: Docking the analogues into the DNA binding site and the active site of topoisomerase IIα to predict binding modes and affinities.

Predictive modeling: Using the validated QSAR models and docking results to predict the activity of new, rationally designed analogues.

These computational approaches would not only help to explain the SAR of existing pixantrone derivatives but also accelerate the discovery of new candidates with improved therapeutic properties.

Preclinical Pharmacokinetic and Biotransformation Studies of 6,7 Piperazine Pixantrone

Absorption and Distribution Profiles in Preclinical Animal Models

Following intravenous administration, pixantrone (B1662873) exhibits a rapid distribution phase, followed by a slower elimination phase. drugbank.com Preclinical studies in mice have been conducted to understand its pharmacokinetic profile. After a single intravenous dose, blood specimens were collected at multiple time points to measure plasma concentrations of the drug. nih.gov

In ex vivo studies using myocardial strips, pixantrone has demonstrated a higher uptake compared to mitoxantrone (B413). drugbank.com This suggests a potential for significant tissue distribution, particularly in cardiac tissue. The volume of distribution, a measure of the extent of a drug's distribution in the body, has been reported to be in the range of 9.7 to 29.7 L/kg in preclinical models. drugbank.com

Interactive Table: Pharmacokinetic Parameters of Pixantrone in Preclinical Models

| Parameter | Value | Species | Source |

| Volume of Distribution (Vd) | 9.7-29.7 L/kg | Not Specified | drugbank.com |

| Plasma Clearance | 0.75 - 1.31 L/h/kg | Not Specified | drugbank.com |

| Half-life (t½) | 14.7 - 31.9 hours | Not Specified | drugbank.com |

Metabolic Fate and Identification of Preclinical Metabolites in Biological Systems

The biotransformation of pixantrone has been investigated to identify its major metabolites. A key metabolic process is hydrolysis, which leads to the formation of the metabolite CT-45886. drugbank.com In addition to this, two other metabolites, identified as CT4889 and CT-45890, have also been observed. drugbank.com An important characteristic of pixantrone's metabolism is that it does not form secondary alcohol metabolites, which distinguishes it from some other anthracyclines. drugbank.com

In ex vivo cardiac tissue studies, an N-dealkylated product of pixantrone has been identified. drugbank.com This metabolite is believed to play a role in the drug's mechanism of action and its cardiac safety profile. drugbank.com

Interactive Table: Identified Preclinical Metabolites of 6,7-Piperazine Pixantrone

| Metabolite | Method of Formation | Biological System | Source |

| CT-45886 | Hydrolysis | Not Specified | drugbank.com |

| CT4889 | Not Specified | Not Specified | drugbank.com |

| CT-45890 | Not Specified | Not Specified | drugbank.com |

| N-dealkylated product | N-dealkylation | Ex vivo cardiac strips | drugbank.com |

Excretion Pathways and Clearance Mechanisms in Preclinical Systems

The elimination of this compound and its metabolites from the body occurs through multiple routes. Preclinical data indicate that the compound is excreted through both renal and fecal pathways. drugbank.com The urinary elimination of the unchanged, parent drug is a minor route, accounting for less than 10% of the total excretion. drugbank.com This suggests that a significant portion of the drug is cleared from the body either as metabolites or through biliary excretion into the feces. The plasma clearance of pixantrone has been measured to be between 0.75 and 1.31 L/h/kg in preclinical models. drugbank.com

Computational and Biophysical Approaches in 6,7 Piperazine Pixantrone Research

Molecular Docking and Dynamics Simulations of 6,7-Piperazine Pixantrone-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 6,7-Piperazine Pixantrone (B1662873), and its biological targets at the atomic level. nih.gov These methods are crucial for understanding binding affinity, identifying key interacting residues, and elucidating the conformational changes that occur upon binding. nih.govekb.eg

Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov For this compound (referred to as Pixantrone Maleate (B1232345) in some studies), docking has been employed to investigate its potential as a multitargeted inhibitor against several key proteins implicated in cancer. nih.gov For instance, studies have explored its binding to targets such as TANK-binding kinase 1 (TBK1), the DNA polymerase epsilon B-subunit, and integrin α-V β-8. nih.gov The results from these simulations are often expressed as a docking score, which estimates the binding affinity; more negative scores typically indicate stronger binding. nih.gov

To refine the results from docking and to study the dynamic stability of the ligand-protein complex over time, MD simulations are performed. ekb.egmdpi.com These simulations model the motion of every atom in the complex, providing a detailed view of its flexibility, conformational changes, and the persistence of intermolecular interactions. nih.govmdpi.com Key parameters analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Radius of Gyration (Rg) to measure the complex's compactness, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. ekb.eg The binding free energy, a more accurate measure of affinity, can also be calculated from simulation trajectories using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govekb.eg

A study investigating Pixantrone Maleate against cervical cancer protein targets utilized multi-sampling docking algorithms (HTVS, SP, and XP) followed by MM/GBSA computations to validate the binding poses. nih.gov The findings highlighted this compound as a potent multitargeted inhibitor. nih.gov

| Protein Target | PDB ID | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) |

|---|---|---|---|

| TANK-binding kinase 1 (TBK1) | 6NT9 | -8.147 | -40.55 |

| DNA polymerase epsilon B-subunit | 5VBN | -8.206 | -33.67 |

| Integrin alpha-v beta-8 | 6UJB | -7.310 | -37.64 |

Quantum Chemical Calculations (e.g., DFT, QM/MM) for Mechanistic Insights and Molecular Properties

Quantum chemical calculations offer a deeper understanding of a molecule's electronic structure, reactivity, and other intrinsic properties that govern its biological activity. Methods like Density Functional Theory (DFT) are used to analyze molecular orbitals, electron distribution, and the energies of different molecular states. nih.gov

For this compound, DFT calculations have been performed to characterize its fundamental molecular properties. nih.gov Such analyses can determine the molecule's gas-phase energy, which is an indicator of its stability and reactivity. nih.gov Furthermore, these calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability.

These computational studies are foundational for understanding not just the molecule in isolation but also its reactive potential and how it will interact with biological targets from an electronic perspective. For example, a DFT analysis of Pixantrone Maleate was conducted using the B3LYP-D3 functional with a 6-31g** basis set to elucidate its molecular properties in the gas phase. nih.gov

| Property | Calculated Value |

|---|---|

| Gas Phase Energy | -1084.190725 kcal/mol |

| Number of Canonical Orbitals | 463 |

Advanced Spectroscopic Techniques (e.g., NMR, UV-Vis, Fluorescence) for Biomolecular Interaction Studies

Advanced spectroscopic techniques are experimental cornerstones for validating computational predictions and directly probing the interactions between drugs and their biological targets.

UV-Visible (UV-Vis) Spectroscopy is frequently used to study the binding of small molecules to macromolecules like DNA. mu-varna.bgmdpi.com Since this compound is known to function as a DNA intercalator, this technique is particularly relevant. nih.gov When a molecule intercalates between the base pairs of DNA, changes in its electronic environment typically lead to shifts in its UV-Vis absorption spectrum. mdpi.com Commonly observed changes include a bathochromic shift (a shift to longer wavelengths, or redshift) and a hypochromic effect (a decrease in molar absorptivity), both of which are indicative of an intercalative binding mode. mdpi.com

Fluorescence Spectroscopy is another sensitive technique used to study binding interactions. Many DNA intercalators exhibit changes in their fluorescence properties upon binding. For instance, the fluorescence of the molecule might be enhanced or quenched when it enters the hydrophobic environment between DNA base pairs. This technique can be used to determine binding constants and analyze the mode of binding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural and dynamic information about molecular interactions at the atomic level. nih.gov While a non-invasive technique, it can be used to map the binding site of a drug on its target protein or DNA. nih.gov Methods such as Chemical Shift Perturbation (CSP) can identify which nuclei (and thus which atoms) are affected by the binding event. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities between atoms of the drug and its target, providing crucial distance restraints for building an accurate structural model of the complex. nih.gov

Microscopic and Imaging Techniques for Cellular Localization and Effects of this compound

Microscopy and cellular imaging techniques are vital for visualizing the subcellular distribution of a drug and observing its downstream effects on cell morphology and function. mdpi.com

Fluorescence Microscopy is a primary tool for determining where a compound localizes within a cell. mdpi.comdocumentsdelivered.com If the drug itself is fluorescent, its distribution can be observed directly. If not, it can be tagged with a fluorescent probe. In studies involving piperazine-containing compounds, researchers have used inverted fluorescent optical microscopes to track their cellular uptake and localization. mdpi.com To provide context for the drug's location, cells are often co-stained with fluorescent dyes that mark specific organelles. For example, 4′,6-diamidino-2-phenylindole (DAPI) is a common fluorescent stain that binds strongly to DNA and is used to visualize the cell nucleus. mdpi.com By overlaying the images of the drug's fluorescence with the DAPI stain, one can determine if the drug accumulates in the nucleus, cytoplasm, or other compartments. This is particularly relevant for a DNA intercalator like this compound, which is expected to localize in the nucleus. These imaging studies provide direct visual evidence that complements the mechanistic data obtained from computational and spectroscopic methods. mdpi.com

Cellular Resistance Mechanisms to 6,7 Piperazine Pixantrone and Overcoming Strategies Preclinical Focus

Identification of Molecular and Cellular Mechanisms of Resistance (e.g., Drug Efflux Pumps, DNA Repair Pathway Modulation)

Preclinical investigations into cellular resistance to 6,7-Piperazine Pixantrone (B1662873) have identified several key mechanisms that tumor cells may exploit to evade its cytotoxic effects. These mechanisms primarily revolve around the active transport of the drug out of the cell and the cellular response to the specific type of DNA damage induced by this aza-anthracenedione.

Drug Efflux Pumps: A prominent mechanism of acquired resistance to 6,7-Piperazine Pixantrone involves the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. Specifically, the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, has been implicated. In a preclinical study, a human breast cancer cell line (MCF-7) rendered resistant to this compound (MCF7/aza) exhibited a 20-fold increase in resistance to the drug. Subsequent analysis using Western blotting revealed that these resistant cells had elevated levels of BCRP, but not P-glycoprotein (Pgp). This finding underscores the specific role of BCRP in mediating resistance to this particular agent. Further evidence supporting the involvement of BCRP is the observation that resistance in these cells could be reversed by fumitremorgin C, a known BCRP inhibitor. Conversely, verapamil, a classic Pgp inhibitor, did not reverse the resistance, further distinguishing the efflux mechanism from that of some other chemotherapeutic agents.

Microscopic evaluation of the resistant MCF7/aza cells treated with this compound revealed a distinct intracellular drug distribution. Instead of localizing to the nucleus where it would interact with DNA and topoisomerase II, the drug was sequestered in cytoplasmic vesicles. This sequestration is consistent with the activity of drug efflux pumps, which can traffic xenobiotics into vesicles for subsequent removal from the cell.

DNA Repair Pathway Modulation: The cytotoxic action of this compound is closely linked to its interaction with DNA and its role as a topoisomerase IIα poison. It induces DNA double-strand breaks and impairs chromosomal segregation during mitosis. However, the cellular response to this damage is distinct from that of classic DNA damaging agents. Studies have shown that at cytotoxic concentrations, this compound induces a form of "latent" DNA damage that does not trigger a canonical DNA damage response, such as the formation of γH2AX foci in the primary nucleus. Instead, the damage leads to mitotic perturbations, chromatin bridges, and the formation of micronuclei, which may then exhibit signs of DNA damage.

This unique mechanism suggests that resistance related to DNA repair might not arise from the simple upregulation of common repair pathways that handle conventional DNA adducts or double-strand breaks. Instead, cells may develop resistance by acquiring a tolerance to the mitotic errors and chromosomal instability induced by the drug. While direct preclinical evidence detailing specific DNA repair pathway modulations that confer resistance to this compound is still emerging, its atypical mechanism of inducing cell death points towards novel resistance phenotypes. The drug's efficacy is not dependent on a functional p53 gene, which is often crucial for initiating apoptosis in response to DNA damage, suggesting that resistance is unlikely to be mediated through alterations in the p53 pathway.

In Vitro and In Vivo Strategies to Circumvent Resistance (e.g., Combination Regimens with Other Preclinical Agents)

Based on the identified mechanisms of resistance, several preclinical strategies have been explored to restore or enhance the sensitivity of cancer cells to this compound. These approaches primarily focus on inhibiting drug efflux and exploiting the drug's mechanism of action through synergistic combinations.

Inhibition of Drug Efflux: As overexpression of the BCRP transporter is a key resistance mechanism, the use of BCRP inhibitors presents a direct strategy to overcome this. In the pixantrone-resistant MCF7/aza cell line, the BCRP inhibitor fumitremorgin C was shown to reverse resistance. This demonstrates, in a preclinical setting, that co-administration of a BCRP inhibitor with this compound could be a viable therapeutic approach for tumors that have acquired this resistance phenotype.

Synergistic Combination Regimens: Several preclinical studies have investigated the efficacy of this compound in combination with other agents to enhance its anticancer activity and potentially overcome resistance.

One innovative approach involves combining this compound with formaldehyde-releasing prodrugs, such as AN9. This compound can be activated by formaldehyde (B43269) to form potent DNA adducts. In preclinical models, the combination of this compound and AN9 led to a significant increase in DNA adduct formation and resulted in synergistic cell killing across multiple cancer cell lines. Interestingly, this combination appeared to promote a topoisomerase II-independent mechanism of cell death, which could be particularly effective in tumors that have developed resistance through alterations in topoisomerase II.

Another preclinical study demonstrated a synergistic anti-proliferative effect between this compound and the histone deacetylase (HDAC) inhibitor panobinostat (B1684620) in multiple myeloma cell lines. This suggests that modulating the chromatin state with an HDAC inhibitor could enhance the accessibility of DNA to this compound, thereby increasing its efficacy.

Furthermore, preclinical research has shown that this compound can act as a radiosensitizer in KRAS-mutated cancer cells. The combination of this compound with radiation led to an increase in DNA double-strand breaks and enhanced apoptosis in preclinical models. This suggests a potential role for this combination in treating radioresistant tumors with specific genetic backgrounds.

| Combination Agent | Mechanism of Synergy/Resistance Circumvention | Preclinical Model(s) | Observed Effect |

|---|---|---|---|

| Fumitremorgin C | Inhibition of BCRP-mediated drug efflux | Pixantrone-resistant MCF-7 breast cancer cells (MCF7/aza) | Reversal of resistance |

| AN9 (Formaldehyde-releasing prodrug) | Enhanced formation of covalent DNA adducts; promotion of a topoisomerase II-independent cell death pathway | Multiple cancer cell lines | Synergistic cell kill |

| Panobinostat (HDAC inhibitor) | Potentiation of anti-proliferative effects | Multiple myeloma cell lines | In vitro synergism |

| Radiation | Radiosensitization through inhibition of KRAS activation and suppression of pro-survival pathways | KRAS-mutated cancer cell lines and xenograft models | Enhanced DNA damage and apoptosis; potent inhibition of tumor progression |

Investigation of Cross-Resistance Patterns with Other DNA-Targeting Agents in Preclinical Models

Understanding the patterns of cross-resistance between this compound and other DNA-targeting agents is crucial for predicting its efficacy in pre-treated patients and for designing effective sequential or combination therapies. Preclinical models have provided initial insights into these patterns.

A key finding is the cross-resistance observed between this compound and other anthracenediones and related compounds. The pixantrone-resistant MCF7/aza cell line, which overexpresses BCRP, was also found to be cross-resistant with mitoxantrone (B413). Notably, the degree of resistance to mitoxantrone was even greater than to this compound itself. This same cell line also exhibited cross-resistance to two aza-anthrapyrazoles, BBR 3438 and BBR 3576. This pattern of cross-resistance is consistent with the fact that all these compounds can be substrates for the BCRP efflux pump.

Conversely, the unique mechanism of action of this compound may allow it to circumvent resistance to other classes of DNA-targeting agents. For instance, its ability to induce cell death through mitotic catastrophe without triggering a classic DNA damage response suggests it could be effective in tumor cells that have developed resistance to agents like doxorubicin (B1662922), which rely on p53-mediated apoptosis. Therefore, a lack of complete cross-resistance with all topoisomerase II inhibitors might be expected, particularly if the resistance mechanism in a given tumor is related to apoptosis signaling rather than drug efflux or target modification.

| Agent | Class | Cross-Resistance Observed | Potential Mechanism |

|---|---|---|---|

| Mitoxantrone | Anthracenedione | Yes (to a high degree) | Substrate for BCRP efflux pump |

| BBR 3438 | Aza-anthrapyrazole | Yes | Likely a substrate for BCRP efflux pump |

| BBR 3576 | Aza-anthrapyrazole | Yes | Likely a substrate for BCRP efflux pump |

| Doxorubicin | Anthracycline | Potentially no/limited cross-resistance | Different primary mechanism of inducing cell death; may not be a substrate for the specific resistance mechanism (e.g., apoptosis defects) |

Table of Mentioned Compounds

Emerging Preclinical Research Directions and Methodological Advances for 6,7 Piperazine Pixantrone

Development of Advanced In Vitro Organoid and 3D Culture Models for 6,7-Piperazine Pixantrone (B1662873) Evaluation

Traditional two-dimensional (2D) monolayer cell cultures have long been a staple of preclinical cancer research. However, they often fail to replicate the complex architecture, cell-cell interactions, and microenvironment of in vivo tumors, leading to discrepancies between in vitro findings and clinical outcomes. nih.govmdpi.com The development of three-dimensional (3D) culture models, such as tumor spheroids and patient-derived organoids (PDOs), represents a paradigm shift in preclinical drug evaluation. nih.govmdpi.com

Spheroids, which are 3D aggregates of cancer cells, can mimic the oxygen and nutrient gradients found in tumors, often featuring a necrotic core, a quiescent inner zone, and a proliferating outer layer. mdpi.com This structure can influence drug penetration and efficacy, providing a more realistic test of a compound's activity. nih.govnih.gov Studies have shown that cells grown in spheroids often exhibit higher drug resistance compared to their 2D counterparts, better reflecting the challenges of clinical chemotherapy. nih.govnih.gov

Patient-derived organoids are even more advanced models, established from a patient's own tumor tissue. mdpi.comunibe.ch These miniature, self-organizing 3D structures retain the genetic and phenotypic characteristics of the original tumor, including its heterogeneity. unibe.ch This fidelity makes PDOs a powerful platform for personalized medicine, as they can be used to predict a specific patient's response to various chemotherapeutic agents. mdpi.comsciencedaily.com For 6,7-Piperazine Pixantrone, evaluating its effects on a panel of PDOs derived from patients with relapsed or refractory non-Hodgkin's lymphoma could help identify biomarkers of sensitivity and resistance.

The table below summarizes the key advantages of these advanced models for evaluating a compound like this compound.

| Feature | 2D Monolayer Culture | 3D Spheroid/Organoid Culture | Relevance for Pixantrone Evaluation |

| Architecture | Flat, single layer of cells | Complex 3D structure with cell-cell and cell-matrix interactions nih.gov | More accurately models tumor structure and potential barriers to drug penetration. |

| Microenvironment | Uniform exposure to nutrients and oxygen | Gradients of oxygen, nutrients, and waste products; hypoxia mdpi.com | Better reflects the in vivo tumor microenvironment that can influence drug efficacy. |

| Cellular State | Homogeneous, rapidly proliferating cells | Heterogeneous population including proliferating, quiescent, and necrotic cells mdpi.com | Allows for testing Pixantrone's effect on different cell subpopulations within a tumor. |

| Drug Sensitivity | Often highly sensitive | Frequently exhibits increased drug resistance nih.gov | Provides a more stringent and potentially more clinically relevant assessment of cytotoxicity. |

| Predictive Value | Limited correlation with clinical outcomes | Higher correlation with patient response, especially for PDOs mdpi.comunibe.ch | Could enable patient stratification and the identification of responders vs. non-responders. |

While specific studies applying 3D organoid or spheroid models to this compound are not yet widely published, the application of these technologies holds immense potential. Such models could be used to investigate mechanisms of resistance, explore synergistic combinations with other drugs, and ultimately guide the design of more effective clinical trials. nih.gov

Application of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) to Elucidate this compound Effects

Omics technologies provide a high-throughput, comprehensive view of the molecular changes within a biological system. Integrating these approaches into the preclinical study of this compound can move beyond its known mechanism as a topoisomerase II inhibitor to reveal a more complete picture of its cellular impact. nih.govdrugbank.com

Genomic profiling can be used to understand the genetic determinants of response to this compound. By sequencing the DNA of cancer cell lines or patient-derived models, researchers can identify specific mutations, copy number variations, or gene expression signatures that correlate with sensitivity or resistance. frontiersin.orgnih.gov This information is crucial for developing predictive biomarkers that could one day be used to select patients most likely to benefit from the drug. cancernetwork.com

Proteomics , the large-scale study of proteins, can elucidate how this compound affects cellular pathways and protein networks. Using techniques like mass spectrometry, researchers can quantify changes in the abundance of thousands of proteins following drug treatment. mdpi.com This could reveal off-target effects, compensatory mechanisms that cells activate to survive, or downstream consequences of topoisomerase II inhibition. For instance, a proteomic analysis might uncover alterations in DNA repair pathways, cell cycle regulation, or apoptosis, providing deeper insight into the drug's mechanism of action. mdpi.com

Metabolomics focuses on the global profile of small-molecule metabolites within a cell or tissue. A cell's metabolic state is a sensitive indicator of its physiological condition. Treatment with this compound likely induces significant metabolic reprogramming. Analyzing the "metabolic footprint" could identify key pathways that are disrupted by the drug and potentially reveal metabolic vulnerabilities that could be exploited in combination therapies.

The integrated application of these omics technologies can generate a multi-layered understanding of this compound's effects, as outlined below.

| Omics Technology | Key Questions for this compound | Potential Findings |

| Genomics | Which genetic features predict sensitivity or resistance? | Identification of predictive biomarkers (e.g., mutations in topoisomerase or DNA repair genes). frontiersin.org |

| Proteomics | Which cellular pathways are most affected by drug treatment? | Uncovering novel mechanisms of action, off-target effects, and resistance pathways. mdpi.com |

| Metabolomics | How does the drug alter cellular metabolism? | Revealing metabolic vulnerabilities and opportunities for synergistic drug combinations. |

By combining data from these different molecular levels, researchers can construct a comprehensive model of how this compound works and how cancer cells adapt to its presence, paving the way for more rational and effective therapeutic strategies.

Formulation and Delivery System Innovations for Preclinical Optimization (e.g., Nanoparticle Delivery)

The therapeutic efficacy of an anticancer agent is determined not only by its intrinsic activity but also by its ability to reach the tumor site in sufficient concentrations while minimizing exposure to healthy tissues. Innovations in drug formulation and delivery systems offer a promising avenue for optimizing the preclinical performance of this compound.

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and dendrimers, have emerged as a leading strategy to improve the therapeutic index of chemotherapeutic drugs. nih.govnih.gov These carriers can encapsulate the drug, altering its pharmacokinetic profile and biodistribution. For a compound like this compound, this approach could yield several benefits:

Enhanced Solubility and Stability: Encapsulation can improve the solubility and protect the drug from degradation in circulation.

Prolonged Circulation Time: Modifying the surface of nanoparticles with polymers like polyethylene (B3416737) glycol (PEG) can help them evade the immune system, leading to a longer half-life in the bloodstream. mdpi.com

Targeted Delivery: Nanoparticles can accumulate preferentially in tumor tissue through the enhanced permeability and retention (EPR) effect. researchgate.net Furthermore, their surface can be decorated with ligands that bind to receptors overexpressed on cancer cells, enabling active targeting. mdpi.com

Reduced Off-Target Toxicity: By concentrating the drug at the tumor site, nanoparticle delivery can reduce exposure to healthy organs, potentially mitigating side effects. nih.gov

The clinical success of liposomal formulations of related anthracyclines, such as Doxil® (liposomal doxorubicin), provides a strong rationale for exploring similar strategies for this compound. nih.govpreprints.org

| Nanocarrier Type | Description | Potential Application for this compound |

| Liposomes | Spherical vesicles composed of one or more lipid bilayers. mdpi.com | A clinically validated approach for anthracycline-like drugs to reduce cardiotoxicity and improve tumor accumulation. researchgate.netmdpi.com |

| Polymeric Nanoparticles | Solid colloidal particles made from natural or synthetic polymers. nih.gov | Can be engineered for controlled, sustained release of the drug at the tumor site. |

| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. rsc.org | Precise control over size and surface chemistry allows for multi-functionalization (drug, targeting ligand, imaging agent). |

| Nanogels | Cross-linked polymer networks that can swell in water. nih.gov | Can be designed to be stimuli-responsive, releasing the drug in response to tumor microenvironment triggers like low pH. |

Preclinical development of such advanced formulations would involve loading this compound into various nanocarriers and evaluating their stability, release kinetics, and efficacy in advanced in vitro models and subsequent in vivo studies.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by enabling the analysis of vast and complex datasets to identify patterns and make predictions that are beyond human capability. nih.gov These computational tools can be integrated at multiple stages of the this compound research and development pipeline.

One key application is in the prediction of drug efficacy . Machine learning models can be trained on large datasets containing genomic and transcriptomic data from cancer cell lines or organoids, along with their corresponding responses to a wide range of drugs. sciencedaily.comnih.gov Such a model could then predict the sensitivity of a particular patient's tumor to this compound based on its molecular profile. youtube.com This approach could accelerate the identification of responsive patient populations and refine clinical trial enrollment criteria.

AI can also drive drug discovery and optimization . By learning the relationship between chemical structure and biological activity, ML algorithms can perform virtual screening of massive compound libraries to identify novel molecules with similar or improved properties compared to this compound. Furthermore, generative AI models can design entirely new aza-anthracenedione derivatives with optimized characteristics, such as higher potency, better selectivity, or a more favorable toxicity profile.

Finally, ML can be used to interpret complex omics data . When preclinical studies generate large genomic, proteomic, and metabolomic datasets, ML algorithms can help identify the most critical molecular signatures associated with the drug's effects, providing novel insights into its mechanism of action and resistance. lamarr-institute.org

| AI/ML Application Area | Description | Potential Impact on this compound R&D |

| Efficacy Prediction | Training algorithms on omics data and drug response to predict sensitivity. sciencedaily.com | Development of a companion diagnostic to identify patients who will respond best to treatment. |

| Drug Design & Optimization | Using models to design novel molecules with improved properties. lamarr-institute.org | Generation of next-generation aza-anthracenediones with enhanced efficacy or reduced toxicity. |

| Biomarker Discovery | Analyzing multi-omics data to find signatures of drug response or resistance. | Identification of robust biomarkers for patient stratification and monitoring treatment response. |

| Data Integration | Combining diverse data types (in vitro, in vivo, clinical) to build comprehensive models. | A more holistic understanding of the drug's profile to guide future development. |

The integration of these computational approaches promises to make the preclinical evaluation and optimization of this compound more efficient, predictive, and tailored to the complexities of cancer biology.

Q & A

Q. What are the primary mechanisms of action underlying pixantrone’s antineoplastic activity?